Azd 5363 dihydrochloride

Beschreibung

BenchChem offers high-quality Azd 5363 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azd 5363 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

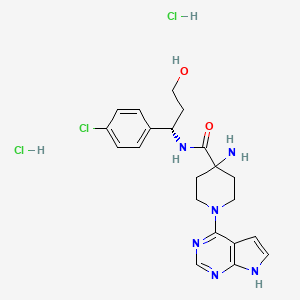

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O2.2ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);2*1H/t17-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTXXJKUIBXAHS-RMRYJAPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Profiling AZD5363 (Capivasertib) Efficacy in PTEN-Deficient Models

Executive Summary

This technical guide addresses the precise characterization of AZD5363 (Capivasertib) , a potent ATP-competitive pan-AKT kinase inhibitor, specifically within PTEN-deficient cellular models. Loss of Phosphatase and Tensin Homolog (PTEN) is a primary driver of PI3K/AKT hyperactivation, theoretically creating a "pathway addiction" that sensitizes cells to AKT inhibition.

However, experimental data often reveals a dichotomy: while AZD5363 potently suppresses proximal biomarkers (pGSK3β, pPRAS40) at nanomolar concentrations, phenotypic cytotoxicity (proliferation IC50) can shift significantly (0.1 µM – >3 µM) depending on lineage and feedback loop integrity. This guide provides the mechanistic rationale, benchmark data, and validated protocols to accurately determine IC50 values, ensuring robust preclinical data packages.

Mechanistic Rationale: The PTEN-AKT Axis

To design valid assays, one must understand the signaling architecture. PTEN acts as the "brake" on the PI3K pathway by dephosphorylating PIP3 back to PIP2. In PTEN-null cells, PIP3 accumulates constitutively, recruiting AKT to the plasma membrane where it is phosphorylated by PDK1 (at T308) and mTORC2 (at S473).

AZD5363 binds to the ATP-binding pocket of all three AKT isoforms (AKT1/2/3). A critical, often overlooked feature of AZD5363 is that it causes hyperphosphorylation of AKT itself (at S473/T308) by stabilizing the kinase in a conformation that protects these sites from phosphatases, even while blocking substrate phosphorylation.

Visualization: Pathway Dynamics & Drug Action

Figure 1: Mechanism of Action. In PTEN-deficient cells, PIP3 accumulation drives AKT. AZD5363 inhibits AKT catalytic activity, blocking downstream effectors (GSK3β, PRAS40) despite potential increases in AKT phosphorylation levels.

Benchmarking IC50 Values

The following data aggregates validated IC50 values for AZD5363 in PTEN-deficient cell lines. Note the distinction between Biomarker IC50 (inhibition of substrate phosphorylation, e.g., pGSK3β) and Viability GI50 (growth inhibition). Biomarker inhibition typically occurs at lower concentrations than phenotypic death.

Table 1: Reference IC50 Values in PTEN-Deficient Models

| Cell Line | Tissue Origin | PTEN Status | Assay Endpoint | IC50 / GI50 Value | Reference Context |

| LNCaP | Prostate | Null (fs) | pGSK3β (S9) | 0.06 µM | Proximal biomarker |

| Cell Viability (72h) | 0.22 µM | Phenotypic response | |||

| ZR-75-1 | Breast | Null | Cell Viability (CTG) | 0.19 µM | High sensitivity |

| MDA-MB-468 | Breast | Null | pGSK3β (S9) | 0.38 µM | Proximal biomarker |

| Cell Viability (72h) | 1.0 – 3.8 µM | Moderate sensitivity* | |||

| PC3 | Prostate | Null | Cell Viability (72h) | 0.8 – 6.5 µM | Variable sensitivity** |

| HGC-27 | Gastric | Null (+PIK3CA mut) | Cell Viability | < 1.0 µM | Synergistic driver |

| U87-MG | Glioblastoma | Null | Cell Viability | > 40 µM | In vitro resistant*** |

*Technical Notes:

-

MDA-MB-468: While biochemically sensitive (pGSK3β inhibition), the viability IC50 is often higher due to strong feedback loops or incomplete dependency on AKT for survival in 2D culture.

-

PC3: Displays significant variance in literature. Lower values (~0.8 µM) are seen in optimized assays; higher values (>6 µM) often indicate suboptimal seeding densities or short incubation times.

-

U87-MG: A classic example of in vitro/in vivo disconnect. While resistant in 2D culture (IC50 > 40 µM), AZD5363 significantly reduces FDG uptake and tumor growth in xenografts, suggesting microenvironmental factors play a key role.

Experimental Methodology: The Self-Validating Protocol

To generate reproducible IC50 data, strict adherence to compound handling and assay timing is required. This protocol uses a CellTiter-Glo (CTG) readout, the gold standard for ATP-based viability.

Reagent Preparation

-

Stock Solution: Dissolve AZD5363 dihydrochloride in 100% DMSO to 10 mM .

-

Critical Check: Ensure no precipitate is visible. Sonicate if necessary.[1]

-

-

Storage: Aliquot and store at -80°C. Avoid >3 freeze-thaw cycles.

-

Working Solution: Dilute stock in culture media to 10x the final highest concentration (e.g., 100 µM) immediately before dosing.

Assay Workflow

Figure 2: Standardized IC50 Workflow. Consistency in the attachment phase and incubation time is critical for PTEN-null lines which may grow at different rates.

Step-by-Step Protocol

-

Seeding Optimization (Day -1):

-

Determine the linear growth phase for your specific PTEN-null line.

-

Recommendation: Seed LNCaP at 3,000–5,000 cells/well and MDA-MB-468 at 2,000–4,000 cells/well (96-well plate).

-

Incubate for 24 hours to allow attachment.

-

-

Dosing (Day 0):

-

Incubation:

-

Incubate for 72 to 96 hours . Shorter exposures (<48h) often fail to capture the cytostatic nature of AKT inhibition.

-

-

Readout (Day 3/4):

-

Equilibrate plate and CellTiter-Glo reagent to room temperature.

-

Add reagent 1:1 to culture volume.[2] Shake for 2 mins; incubate for 10 mins.

-

Read Luminescence.

-

-

Calculation:

-

Normalize data: % Viability = (Sample - Blank) / (Vehicle - Blank) * 100.

-

Fit using a 4-parameter logistic equation (Hill slope).

-

Technical Considerations & Troubleshooting

The "S473 Paradox"

Do not use pAKT-S473 as a readout for AZD5363 efficacy.

-

Observation: You treat cells with AZD5363, but Western Blot shows increased pAKT-S473.

-

Cause: AZD5363 locks AKT in a closed conformation, protecting the phosphate group from phosphatases (PHLPP/PP2A).

-

Solution: Measure downstream substrates: pGSK3β (Ser9) or pPRAS40 (Thr246) . These should decrease dose-dependently.

Serum Conditions

PTEN-deficient cells are hypersensitive to growth factors.

-

Standard FBS: Contains insulin and growth factors that drive PI3K. This is appropriate for mimicking physiological "on" states.

-

Serum-Starved: Do not serum starve for long periods if assessing viability, as PTEN-null cells may undergo apoptosis independent of drug.

Solvency

AZD5363 is soluble in DMSO up to 100 mM but can precipitate in aqueous media at high concentrations (>50 µM). Ensure intermediate dilutions are mixed well before adding to cells.

References

-

Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background.[1] Molecular Cancer Therapeutics.[1][4]

-

Ribas, R., et al. (2015). AKT Antagonist AZD5363 Influences Estrogen Receptor Function in Endocrine-Resistant Breast Cancer and Synergizes with Fulvestrant In Vivo. Molecular Cancer Therapeutics.[1][4]

-

Addie, M., et al. (2013). Discovery of AZD5363, a Potent and Selective Inhibitor of Akt Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry.

-

Lamoureux, F., et al. (2013). Selective inhibition of AKT suppresses tumor growth and sensitizes to chemotherapy in PTEN-deficient prostate cancer. Oncotarget.

-

Yu, Z., et al. (2021). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry.

Sources

Preclinical Pharmacokinetics of AZD5363 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

AZD5363, also known as capivasertib, is a potent, orally bioavailable, pan-AKT inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models. As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is a key therapeutic target in oncology. This guide provides a comprehensive overview of the preclinical pharmacokinetics of AZD5363 dihydrochloride, offering insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these characteristics is paramount for the rational design of preclinical efficacy and toxicology studies, and for informing clinical development strategies.

AZD5363 is an ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), effectively blocking the phosphorylation of downstream substrates essential for cell growth, proliferation, and survival.[1][2][3] Its development has been driven by the frequent dysregulation of the PI3K/AKT pathway in various human cancers.[3] Preclinical evidence has demonstrated that the antitumor activity of AZD5363 is particularly pronounced in tumors harboring genetic alterations such as PIK3CA and/or PTEN mutations, while RAS mutations have been associated with resistance.[1][2]

This document will delve into the available preclinical pharmacokinetic data, provide protocols for key experimental assessments, and offer insights into the interpretation of these findings for drug development professionals.

The PI3K/AKT Signaling Pathway and the Role of AZD5363

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Its aberrant activation is a hallmark of many cancers. The following diagram illustrates the central role of AKT in this pathway and the mechanism of action of AZD5363.

Preclinical Pharmacokinetics of AZD5363

A thorough understanding of a drug candidate's pharmacokinetic profile in preclinical species is fundamental for predicting its behavior in humans. While comprehensive ADME data for AZD5363 in preclinical models is not extensively published in the public domain, the available information, coupled with standard industry practices, allows for the construction of a foundational understanding.

Absorption

AZD5363 is orally active, and preclinical studies have consistently utilized oral gavage for administration in mice.[2][4] Effective doses in xenograft models have ranged from 50 to 200 mg/kg, administered once or twice daily.[1] This suggests sufficient oral absorption to achieve therapeutic concentrations.

A formal assessment of the absolute oral bioavailability of AZD5363 in preclinical species has not been detailed in the reviewed literature. However, its progression to clinical trials implies favorable absorption characteristics.

Distribution

Information regarding the tissue distribution of AZD5363 is limited. However, it has been reported to have low central nervous system (CNS) penetration.[1] This is a critical piece of information for assessing its potential for off-target effects in the brain and for guiding its therapeutic application in CNS malignancies.

Metabolism

The metabolic fate of AZD5363 in preclinical species has not been extensively described in the available literature. However, human pharmacokinetic data indicates that metabolism is primarily mediated by cytochrome P450 3A (CYP3A) and UDP-glucuronosyltransferase 2B7 (UGT2B7). It is reasonable to hypothesize that similar pathways are involved in preclinical species such as rats and mice, which also express these enzyme families.

In vitro metabolism studies using liver microsomes from different species are a standard approach to investigate metabolic pathways and potential species differences.

Excretion

Detailed information on the routes and rates of excretion of AZD5363 and its metabolites in preclinical models is not publicly available. Standard experimental procedures to determine this involve the collection of urine and feces over time after administration of a radiolabeled version of the compound.

Pharmacodynamic Effects in Preclinical Models

The pharmacokinetic profile of AZD5363 is intrinsically linked to its pharmacodynamic (PD) effects. In preclinical studies, oral administration of AZD5363 has been shown to cause a dose- and time-dependent reduction in the phosphorylation of key downstream targets of AKT, including PRAS40, GSK3β, and S6, in tumor xenografts.[1][2] This demonstrates that the compound reaches the tumor tissue at concentrations sufficient to engage its target and modulate the signaling pathway.

The pharmacodynamic activity of AZD5363 has been correlated with its anti-tumor efficacy. Chronic oral dosing has resulted in dose-dependent tumor growth inhibition in various xenograft models.[1][2]

Table 1: Summary of Effective Oral Doses of AZD5363 in Preclinical Mouse Models

| Dosing Regimen | Model | Observed Effect | Reference |

| 50-150 mg/kg twice daily (continuous) | Xenografts | Efficacy | [1] |

| 100-200 mg/kg twice daily (4 days on, 3 days off) | Xenografts | Efficacy | [1] |

| 150 mg/kg twice daily | PDGCX SGC100 (PIK3CA mutant) | Anti-tumor efficacy | [4] |

| 150 mg/kg twice daily (in combination with Taxotere) | PDGCX SGC020 (PTEN null) | Anti-tumor efficacy | [4] |

Key Experimental Protocols

To provide a practical context for the data discussed, this section outlines standardized protocols for key preclinical pharmacokinetic and metabolism studies.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical single-dose pharmacokinetic study in mice to determine key parameters following oral and intravenous administration.

Step-by-Step Methodology:

-

Animal Model: Use male CD-1 mice (or other relevant strain), typically 8-10 weeks old. Acclimatize animals for at least 3 days prior to the study.

-

Dose Formulation: Prepare AZD5363 dihydrochloride in a suitable vehicle for both oral and intravenous administration. A common vehicle for oral dosing is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in water. For intravenous dosing, a clear solution in a vehicle such as 20% (v/v) Captisol® in saline may be used.

-

Dosing:

-

Oral (PO): Administer a single dose of AZD5363 via oral gavage at a volume of 10 mL/kg.

-

Intravenous (IV): Administer a single dose of AZD5363 via tail vein injection at a volume of 5 mL/kg.

-

-

Blood Sampling: Collect serial blood samples (approximately 50 µL) from a consistent site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Processing: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AZD5363 in plasma.

-

Prepare calibration standards and quality control samples by spiking blank mouse plasma with known concentrations of AZD5363.

-

Extract AZD5363 from plasma samples, typically by protein precipitation with acetonitrile containing an internal standard.

-

Analyze the extracted samples by LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix® WinNonlin®) to calculate pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Terminal half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of AZD5363 in mouse and rat liver microsomes.

Step-by-Step Methodology:

-

Materials:

-

Pooled liver microsomes from the species of interest (e.g., mouse, rat).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

AZD5363 stock solution in a suitable organic solvent (e.g., DMSO).

-

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and AZD5363 (final concentration typically 1 µM).

-

Incubate the reaction mixture at 37°C with shaking.

-

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Bioanalysis: Analyze the supernatant for the remaining concentration of AZD5363 using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of AZD5363 remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

-

Conclusion

AZD5363 dihydrochloride is a promising, orally active pan-AKT inhibitor with demonstrated preclinical anti-tumor efficacy. While a comprehensive public database of its preclinical pharmacokinetic parameters is not available, the existing information indicates that it possesses drug-like properties that have enabled its progression into clinical development. The compound is orally active and achieves sufficient exposure in vivo to modulate its target and exert anti-tumor effects. Its low CNS penetration is a key feature of its distribution profile.

The experimental protocols provided in this guide offer a framework for the types of studies that are essential for characterizing the pharmacokinetic properties of a drug candidate like AZD5363. A thorough understanding of these ADME characteristics is indispensable for optimizing dosing strategies in preclinical models and for providing a solid foundation for the successful clinical translation of novel cancer therapeutics. Further publication of detailed preclinical pharmacokinetic data would be of great value to the scientific community to further refine the understanding of this important therapeutic agent.

References

[1] AstraZeneca. AZD5363. AstraZeneca Open Innovation. [Link]

[4] Figure 3. AZD5363 treatment results in significant inhibition in PDGCX mouse... ResearchGate. [Link]

[5] Davies BR, Greenwood H, Dudley P, et al. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Mol Cancer Ther. 2012;11(4):873-887. [Link]

[6] The AKT antagonist AZD5363 suppresses features associated with cancer progression in human larynx cancer cells. DergiPark. [Link]

[7] Fernandez C, Cullberg M, Cheung SYA, Delff P, Tomkinson H. Population Pharmacokinetics of Capivasertib in Patients with Advanced or Metastatic Solid Tumours. Clin Pharmacokinet. 2024. [Link]

[8] Matched pairs of the PK parameters AUCτ and Cmax for a tablet versus... ResearchGate. [Link]

[2] Davies BR, Greenwood H, Dudley P, et al. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. PubMed. [Link]

[9] Banerji U, Dean EJ, Pérez-Fidalgo JA, et al. A Phase I Open-Label Study to Identify a Dosing Regimen of the Pan-AKT Inhibitor AZD5363 for Evaluation in Solid Tumors and in PIK3CA-Mutated Breast and Gynecologic Cancers. PubMed. [Link]

[3] Yap TA, Yan L, Patnaik A, et al. First-in-Man Clinical Trial of the Oral Pan-AKT Inhibitor MK-2206 in Patients With Advanced Solid Tumors. J Clin Oncol. 2011;29(35):4688-4695. [Link]

[10] The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. National Institutes of Health. [Link]

[11] In Vitro Drug Metabolism Using Liver Microsomes | Request PDF. ResearchGate. [Link]

Sources

- 1. AZD5363 [openinnovation.astrazeneca.com]

- 2. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Population Pharmacokinetics of Capivasertib in Patients with Advanced or Metastatic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

An In-depth Technical Guide to the Effect of AZD5363 on Downstream mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2] AZD5363 (Capivasertib) is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT, a central node in this pathway.[3][4] By inhibiting AKT, AZD5363 effectively modulates downstream signaling, most notably through the mTOR complex 1 (mTORC1). This guide provides a detailed technical overview of the mechanism of AZD5363 and its specific effects on the downstream targets of mTOR signaling. It offers field-proven experimental protocols to enable researchers to accurately characterize the pharmacodynamic effects of this inhibitor in preclinical models.

Introduction: The Central Role of the PI3K/AKT/mTOR Axis

The Phosphatidylinositol-3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway is a fundamental intracellular signaling cascade that translates extracellular cues from growth factors and nutrients into a coordinated cellular response.[5] Hyperactivation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][5]

AKT serves as the central hub of this network.[5] Upon activation by upstream signals, AKT phosphorylates a wide array of substrates, leading to the activation of the mTORC1 complex. mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including p70 S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2]

AZD5363 is a highly potent pan-AKT inhibitor with IC50 values in the low nanomolar range for AKT1, AKT2, and AKT3.[3] Its mechanism of action is centered on preventing the phosphorylation and activation of AKT substrates, thereby blocking the signal transduction cascade to mTORC1 and its downstream effectors.[6]

Caption: AZD5363 inhibits AKT, blocking downstream mTORC1 signaling.

AZD5363's Impact on Key Downstream mTORC1 Targets

The efficacy of AZD5363 in suppressing the PI3K/AKT/mTOR pathway is quantified by observing the phosphorylation status of mTORC1's primary downstream targets. Inhibition of AKT by AZD5363 is expected to cause a significant reduction in the phosphorylation of these key proteins.[6]

-

p70 S6 Kinase (p70S6K): A key regulator of ribosome biogenesis and protein synthesis. mTORC1 directly phosphorylates p70S6K at sites like Threonine 389, leading to its activation. Activated p70S6K then phosphorylates the ribosomal protein S6 (rpS6).

-

Ribosomal Protein S6 (rpS6): A component of the 40S ribosomal subunit. Its phosphorylation by p70S6K is associated with increased translation of specific mRNA transcripts.

-

4E-BP1: A translational repressor. In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor eIF4E, preventing the assembly of the translation initiation complex. mTORC1 phosphorylates 4E-BP1 at multiple sites (e.g., Threonine 37/46), causing it to dissociate from eIF4E and thereby permitting protein translation to proceed.[7]

Treatment with AZD5363 leads to a dose-dependent decrease in the phosphorylation of p70S6K, rpS6, and 4E-BP1.[6][8] This cascade of inhibition effectively shuts down the pro-growth and pro-proliferative signals mediated by mTORC1.

Table 1: Expected Effects of AZD5363 on mTORC1 Downstream Targets

| Target Protein | Phosphorylation Site(s) | Function of Phosphorylation | Expected Effect of AZD5363 Treatment |

| p70 S6 Kinase (p70S6K) | Thr389 | Activation | Decrease in phosphorylation |

| Ribosomal Protein S6 | Ser235/236, Ser240/244 | Activation | Decrease in phosphorylation |

| 4E-BP1 | Thr37/46 | Inactivation (release from eIF4E) | Decrease in phosphorylation (leading to increased eIF4E binding) |

| PRAS40 | Thr246 | Dissociation from mTORC1, relieving inhibition | Decrease in phosphorylation |

Note: While the primary effect is a decrease in phosphorylation of mTORC1 substrates, some studies have noted context-dependent paradoxical increases in mTOR phosphorylation in certain cancer cell types, potentially through feedback mechanisms or other pathways like SMG-1.[9][10] This highlights the importance of empirical validation in your specific model system.

Experimental Validation: A Self-Validating Protocol

To rigorously assess the impact of AZD5363, a well-controlled Western blot analysis is the gold standard. This protocol is designed to be self-validating by including necessary controls and checks to ensure data integrity.

Causality and Experimental Design Choices

-

Serum Starvation (Optional but Recommended): To establish a clean baseline, cells are often serum-starved for 12-24 hours. This reduces the background activation of the PI3K/AKT pathway from growth factors in the serum, allowing for a more pronounced and measurable effect upon inhibitor treatment.

-

Dose-Response and Time-Course: It is crucial to test a range of AZD5363 concentrations (e.g., 0.1, 0.3, 1, 3 µM) and multiple time points (e.g., 2, 6, 24 hours). This demonstrates that the observed effects are dependent on both the dose and duration of exposure, strengthening the causal link. In vitro, AZD5363 typically inhibits the phosphorylation of AKT substrates with a potency of ~0.3 to 0.8 µM.[6]

-

Lysis Buffer Composition: The choice of lysis buffer is critical for preserving post-translational modifications. The inclusion of phosphatase and protease inhibitors is non-negotiable to prevent the degradation of target proteins and the removal of phosphate groups, which would otherwise obscure the true effect of the drug.

-

Loading Controls: Using a housekeeping protein like GAPDH or β-actin is essential to normalize the data. This corrects for any variations in protein loading between lanes, ensuring that observed changes in phosphoprotein levels are due to the drug treatment and not experimental artifact.

Sources

- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Capivasertib - NCI [dctd.cancer.gov]

- 5. The AKT inhibitor AZD5363 is selectively active in PI3KCA mutant gastric cancer, and sensitizes a patient-derived gastric cancer xenograft model with PTEN loss to Taxotere - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD5363 [openinnovation.astrazeneca.com]

- 7. kar.kent.ac.uk [kar.kent.ac.uk]

- 8. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of AZD5363 Dihydrochloride Stock Solution in DMSO for Preclinical Research

Introduction: The Significance of AZD5363 in Signal Transduction Research

AZD5363, also known as Capivasertib, is a highly potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3) with high affinity (IC₅₀ values of 3, 7, and 7 nM, respectively).[1][2][3][4] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is one of the most frequently dysregulated pathways in human cancer, governing cell proliferation, survival, and metabolism.[5][6][7] The inhibition of this pathway by AZD5363 has demonstrated significant antitumor activity in a range of preclinical models, making it a compound of high interest for cancer research and drug development professionals.[6][7]

The hydrophobic nature of AZD5363 necessitates its dissolution in an organic solvent for in vitro and preclinical studies. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. However, improper preparation of the stock solution can lead to issues with solubility, stability, and experimental reproducibility. This application note provides a detailed, field-proven protocol for the preparation, storage, and handling of AZD5363 dihydrochloride stock solutions in DMSO, ensuring scientific integrity and the validity of downstream experimental results.

Physicochemical Properties of AZD5363 Dihydrochloride

A thorough understanding of the compound's properties is fundamental to its correct handling. The key physicochemical data for AZD5363 are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | [8] |

| Molecular Formula | C₂₁H₂₅ClN₆O₂ | [1][2][9][10] |

| Molecular Weight | 428.92 g/mol | [1][2][9][10][11] |

| CAS Number | 1143532-39-1 | [1][2][9][11] |

| Appearance | White to off-white solid powder | [1][8] |

| Solubility in DMSO | ≥ 21.45 mg/mL to 130 mg/mL | [1][5][9][10] |

| Storage (Powder) | -20°C for up to 3 years | [1][3][9] |

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

AZD5363 exerts its biological effects by directly inhibiting the kinase activity of Akt. This prevents the phosphorylation of numerous downstream substrates, thereby blocking the signal transduction cascade that promotes cell survival and proliferation.[6][7] Key downstream targets whose phosphorylation is inhibited by AZD5363 include PRAS40 and GSK3β.[6][10] The interruption of this signaling cascade is the basis for its therapeutic potential.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of AZD5363.

Materials and Equipment

Materials:

-

AZD5363 Dihydrochloride (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered

-

Sterile, amber or opaque polypropylene microcentrifuge tubes or cryovials

Equipment:

-

Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Class II Biological Safety Cabinet or chemical fume hood

-

Calibrated positive-displacement or air-displacement micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic water bath or bath sonicator (recommended to facilitate dissolution)[1][10]

Detailed Protocol for 10 mM Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell-based assays.

The first step is to accurately calculate the required mass of AZD5363 for your desired stock concentration and volume. The formula is:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

-

Example Calculation for 1 mL of a 10 mM stock:

-

Mass (mg) = 10 mmol/L × 0.001 L × 428.92 g/mol

-

Mass (mg) = 4.2892 mg

-

Caption: Workflow for preparing AZD5363 dihydrochloride stock solution.

-

Safety First: Conduct all manipulations within a biological safety cabinet or chemical fume hood.[12][13] Wear appropriate PPE. DMSO is known to readily penetrate the skin and can carry other dissolved chemicals into the body.[14]

-

Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh the calculated amount of AZD5363 powder (e.g., 4.29 mg) directly into the vial. Expert Tip: Weighing directly into the final dissolution vial minimizes compound loss during transfer.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 4.29 mg) to the vial containing the AZD5363 powder.

-

Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source. If any particulates remain, place the vial in an ultrasonic water bath for 5-10 minutes or until the solution is completely clear.[1] Gentle warming (to 37°C) can also be applied, but sonication is generally preferred to avoid potential thermal degradation.

-

Self-Validation: A successfully prepared stock solution will be a clear, homogenous liquid with no visible crystals or precipitate.

-

-

Aliquoting and Storage: To preserve the integrity of the compound, it is imperative to avoid repeated freeze-thaw cycles.[4] Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected (amber or opaque) polypropylene tubes.

Application-Specific Considerations and Best Practices

-

Working Concentration: AZD5363 is typically used in cell culture at concentrations ranging from the low nanomolar (nM) to low micromolar (µM) range, with IC₅₀ values for inhibiting substrate phosphorylation often between 0.3 to 0.8 µM.[6][7]

-

Vehicle Control: It is absolutely essential to include a "vehicle control" in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of AZD5363 used, added to the cell culture medium.[16][17] This allows for the differentiation of the drug's effect from any potential effects of the solvent itself.

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤0.1% and not exceeding 0.5%, as higher concentrations can be cytotoxic.[17][18]

-

Dilution Technique: To avoid precipitation of AZD5363 upon dilution into aqueous culture medium, perform serial dilutions. A good practice is to first dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final culture vessel.

While this note focuses on DMSO stock preparation, it is crucial for researchers to know that a simple DMSO solution is often unsuitable for direct in vivo administration due to toxicity. For animal studies, AZD5363 is typically formulated in a vehicle containing co-solvents such as 10% DMSO, 25% w/v Kleptose, or combinations of DMSO, PEG300, and Tween 80 to improve solubility and reduce toxicity.[1][3][9][10]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound fails to dissolve completely | 1. Insufficient mixing/sonication.2. DMSO has absorbed water (not anhydrous).3. Attempting too high a concentration. | 1. Continue to vortex and sonicate for a longer duration.2. Use a fresh, sealed bottle of high-purity, anhydrous DMSO.3. Re-calculate to prepare a slightly lower concentration stock (e.g., 50 mM instead of 100 mM). |

| Precipitate forms when diluting into aqueous media | 1. Poor aqueous solubility of AZD5363.2. "Crashing out" due to rapid change in solvent polarity. | 1. Perform a multi-step serial dilution rather than a single large dilution.2. Ensure the final DMSO concentration in the working solution is sufficient to maintain solubility, while remaining non-toxic to cells.3. Vortex the working solution gently immediately after adding the drug stock. |

| Inconsistent or poor experimental results | 1. Degradation of AZD5363 due to repeated freeze-thaw cycles.2. Inaccurate initial weighing or pipetting.3. Stock solution has expired. | 1. Always use a fresh aliquot for each experiment. Never re-freeze a thawed aliquot.2. Ensure all balances and pipettes are properly calibrated.3. Prepare a fresh stock solution from the powder. Stored solutions are typically stable for 1 year at -80°C.[3] |

References

-

Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. PubMed. [Link]

-

AZD5363. AstraZeneca Open Innovation. [Link]

-

Preparing Stock Solutions. PhytoTech Labs. [Link]

-

How i can eliminate DMSO effect from my drug value? ResearchGate. [Link]

-

Safety Data Sheet: DMSO. Carl ROTH. [Link]

-

Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. PubMed. [Link]

-

SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. [Link]

-

A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type. Spandidos Publications. [Link]

-

How do i prepare TRF stock solution for cell culture study? ResearchGate. [Link]

-

Dimethyl sulfoxide inactivates the anticancer effect of cisplatin against human myelogenous leukemia cell lines in in vitro assays. ScienceOpen. [Link]

-

Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange. [Link]

-

Can AZD8797 be prepared with 10% DMSO + 90% saline? ResearchGate. [Link]

-

Solutions and dilutions: working with stock solutions. Rice University. [Link]

Sources

- 1. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]

- 2. AZD 5363 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AZD5363 [openinnovation.astrazeneca.com]

- 8. AZD-5363 - LKT Labs [lktlabs.com]

- 9. abmole.com [abmole.com]

- 10. apexbt.com [apexbt.com]

- 11. scbt.com [scbt.com]

- 12. carlroth.com [carlroth.com]

- 13. greenfield.com [greenfield.com]

- 14. fishersci.com [fishersci.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.cn [medchemexpress.cn]

- 18. researchgate.net [researchgate.net]

Application Note: A Researcher's Guide to the Solubility of AZD5363 Dihydrochloride

Introduction: The Critical Role of Solubility in Preclinical Evaluation

AZD5363, also known as Capivasertib, is a potent, orally bioavailable, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical mediator of cellular processes such as growth, proliferation, survival, and metabolism.[3] This pathway is one of the most frequently dysregulated signaling cascades in human cancers, making AZD5363 a compound of significant interest for oncological research.[1][3]

The successful preclinical evaluation of any kinase inhibitor is fundamentally dependent on understanding its physicochemical properties, paramount among which is solubility. A compound's ability to dissolve in aqueous and organic solvents dictates its utility in a wide range of experimental systems, from in vitro cell-based assays to in vivo pharmacokinetic and pharmacodynamic studies. Poor solubility can lead to inconsistent results, underestimation of potency, and significant challenges in formulation development.

This application note provides a comprehensive guide to the solubility limits of AZD5363 dihydrochloride. We will delve into its solubility profile in water versus common organic solvents, offer detailed protocols for stock solution preparation and solubility determination, and explain the mechanistic rationale behind these experimental choices. The goal is to equip researchers, scientists, and drug development professionals with the practical knowledge required to handle and deploy AZD5363 effectively and reproducibly in their research endeavors.

Mechanism of Action: Targeting the PI3K/AKT Signaling Axis

AZD5363 is a pyrrolopyrimidine-derived compound that functions as an ATP-competitive inhibitor of the AKT kinase domain.[4] By binding to this domain, it prevents the phosphorylation of AKT's downstream substrates, thereby blocking the propagation of survival and growth signals.[3][4] AZD5363 potently inhibits AKT1, AKT2, and AKT3 with IC₅₀ values in the low nanomolar range (3-8 nM).[2][5] The inhibition of AKT leads to a measurable decrease in the phosphorylation of key downstream effectors, including PRAS40, GSK3β, and the mTORC1 substrate, S6 ribosomal protein, which are frequently used as pharmacodynamic biomarkers of target engagement.[1][3]

Caption: The PI3K/AKT signaling pathway and the inhibitory action of AZD5363.

Physicochemical Properties of AZD5363 Dihydrochloride

A foundational understanding of a compound's basic chemical properties is essential before proceeding with experimental work.

| Property | Value | Reference(s) |

| Chemical Name | 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | [4][6] |

| Synonyms | Capivasertib | [4][5] |

| CAS Number | 1143532-39-1 | [4][5][6][7][8] |

| Molecular Formula | C₂₁H₂₅ClN₆O₂ | [4][6] |

| Molecular Weight | 428.92 g/mol | [4][5][6][7] |

| Appearance | Crystalline solid | [4] |

Quantitative Solubility Profile

AZD5363 dihydrochloride exhibits starkly different solubility characteristics in aqueous versus organic media. The data compiled from various suppliers and literature sources are summarized below. It is crucial to note that reported values can vary between batches and suppliers due to differences in purity, crystalline form, and experimental conditions.

| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM)¹ | Notes | Reference(s) |

| Water | Insoluble | - | The dihydrochloride salt form does not confer significant aqueous solubility. | [5][7][8] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | 0.5 (in 1:1 DMF:PBS) | ~0.58 (of final solution) | Requires a co-solvent for even limited solubility. | [4] |

| Dimethyl Sulfoxide (DMSO) | 5 to 130 | 11.6 to 303.1 | Highest solubility. Use of fresh, anhydrous (hygroscopic) DMSO is critical as moisture can reduce solubility. | [4][5][6][7][8][9][10] |

| Ethanol (EtOH) | 1 to 29 | 2.3 to 67.6 | Moderate solubility. Sonication and/or warming may be required to achieve higher concentrations. | [4][5][7][8] |

| Dimethylformamide (DMF) | 10 | 23.3 | Good solubility. | [4] |

¹Molar equivalent calculated using a molecular weight of 428.92 g/mol .

Application Protocols and Methodologies

Protocol: Preparation of High-Concentration Stock Solutions in DMSO

Causality: DMSO is the solvent of choice for preparing high-concentration stock solutions due to the high solubility of AZD5363.[5][8] This allows for the creation of a concentrated stock that can be diluted to low micromolar or nanomolar working concentrations in aqueous buffers or media with minimal final DMSO concentration, thereby reducing solvent-induced artifacts in biological assays.

Materials:

-

AZD5363 Dihydrochloride (solid powder)

-

Anhydrous, sterile-filtered DMSO (e.g., cell culture grade)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated precision balance

-

Vortex mixer

-

Water bath or heat block set to 37°C

-

Bath sonicator

Procedure:

-

Pre-Weighing: Allow the vial of AZD5363 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

-

Weighing: In a sterile tube, accurately weigh the desired amount of AZD5363. For example, to prepare a 100 mM stock solution, weigh 4.29 mg of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO. For the example above (4.29 mg for a 100 mM stock), add 100 µL of DMSO.

-

Expert Tip: It is critical to use fresh, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many compounds, including AZD5363.[5]

-

-

Dissolution: Vortex the mixture vigorously for 1-2 minutes. The solution may appear cloudy or contain visible particulates.

-

Assisted Dissolution (If Necessary): If the compound is not fully dissolved, perform the following steps:

-

Warming: Place the tube in a 37°C water bath for 10-15 minutes.[6][7] This increases the kinetic energy of the system, favoring dissolution.

-

Sonication: Following warming, place the tube in a bath sonicator for 10-20 minutes.[8] The ultrasonic waves create cavitation bubbles that help to break apart solid aggregates.

-

-

Visual Confirmation: After the assisted dissolution steps, vortex again and visually inspect the solution against a light source to ensure it is clear and free of any particulates. Repeat Step 5 if necessary.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for several months or at -80°C for up to a year.[2][5]

Protocol: General Method for Thermodynamic Solubility Determination

Causality: This protocol describes the "shake-flask" method, a gold-standard approach for determining the equilibrium or thermodynamic solubility of a compound.[11][12] It ensures that the solvent is fully saturated with the solute, providing a true measure of the solubility limit under specific conditions (e.g., temperature, pH). This is distinct from kinetic solubility, which measures how much of a compound dissolved from a DMSO stock can remain in an aqueous solution before precipitating.

Caption: Workflow for determining thermodynamic (equilibrium) solubility.

Procedure:

-

Preparation: To a series of glass vials, add a fixed volume of the test solvent (e.g., 1 mL of water, PBS, or ethanol).

-

Solute Addition: Add an excess amount of solid AZD5363 to each vial. "Excess" means adding enough compound so that undissolved solid remains visible after the equilibration period. A starting point could be 2-5 mg per mL.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[11][13]

-

Phase Separation: After incubation, remove the vials and allow them to stand for 30 minutes. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.

-

Sample Collection: Carefully pipette a known volume of the clear supernatant, taking care not to disturb the solid pellet.

-

Analysis: Quantify the concentration of AZD5363 in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

-

Calculation: The determined concentration represents the thermodynamic solubility of AZD5363 in that solvent at the specified temperature.

Safe Handling and Storage

Handling:

-

As with any potent small molecule, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Avoid prolonged or repeated exposure.

Storage:

-

Solid Compound: Store the solid powder tightly sealed at -20°C.[5]

-

Stock Solutions: As previously mentioned, store stock solutions in DMSO in small, single-use aliquots at -20°C for short-to-medium term (months) or -80°C for long-term (up to a year) storage.[2][5] This minimizes degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.

Conclusion

AZD5363 dihydrochloride is a compound with very low aqueous solubility but excellent solubility in polar aprotic organic solvents like DMSO and DMF, and moderate solubility in alcohols like ethanol. This solubility profile is a critical determinant of its experimental utility. For in vitro studies, the preparation of a high-concentration DMSO stock solution is the standard and recommended procedure. Researchers must employ best practices, such as using anhydrous solvents and assisted dissolution techniques, to ensure complete solubilization and solution stability. The provided protocols offer a validated framework for handling AZD5363, enabling the generation of reliable and reproducible data in the ongoing investigation of this important AKT inhibitor.

References

-

AstraZeneca. (n.d.). AZD5363. AstraZeneca Open Innovation. Retrieved from [Link]

-

Tocris Bioscience. (n.d.). AZD 5363 (6978) by Tocris, Part of Bio-Techne. Retrieved from [Link]

-

Sahu, A., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Yokoyama, S., et al. (2016). A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type. Oncotarget. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Singh, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Green, H., et al. (2011). Abstract 1052: In vitro mechanism of action of AZD5363, a novel AKT inhibitor, in breast and prostate cancer cell lines. Cancer Research. Retrieved from [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

Le, T. N., et al. (2022). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. ACS Omega. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Birtić, S., et al. (2011). Solubility of Flavonoids in Organic Solvents. ResearchGate. Retrieved from [Link]

-

Ali, F. M. (2018). An overview on Common Organic Solvents and their Toxicity. ResearchGate. Retrieved from [Link]

-

Zhang, C., et al. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Figshare. Retrieved from [Link]

Sources

- 1. AZD5363 [openinnovation.astrazeneca.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Capivasertib (AZD5363) (CAS 1143532-39-1) | Abcam [abcam.com]

- 7. apexbt.com [apexbt.com]

- 8. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]

- 9. abmole.com [abmole.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. bmglabtech.com [bmglabtech.com]

Application Note: Western Blot Analysis of p-AKT Following AZD5363 (Capivasertib) Treatment

[1][2]

Abstract & Core Directive

The "Hyperphosphorylation Paradox": Researchers analyzing the efficacy of AZD5363 (Capivasertib) often encounter a counter-intuitive result: a significant increase in phosphorylated AKT (p-AKT S473 and T308) despite successful inhibition of the pathway. This application note details the mechanistic cause of this phenomenon—ATP-competitive inhibitor-induced phosphatase protection—and provides a validated protocol for correctly assessing target engagement using downstream substrates.

Mechanistic Insight: The ATP-Competitive Paradox

Unlike allosteric inhibitors (e.g., MK-2206) which prevent membrane translocation and phosphorylation, AZD5363 binds to the ATP-binding pocket of the AKT kinase domain.

-

Conformational Locking: AZD5363 binding locks AKT into a "closed" conformation.

-

Phosphatase Shielding: This closed state sterically hinders phosphatases (specifically PHLPP1/2 and PP2A) from accessing the regulatory phosphorylation sites (T308 and S473).

-

Result: The kinase is functionally dead (cannot phosphorylate substrates) but accumulates in a hyper-phosphorylated state due to the lack of dephosphorylation.

Pathway Visualization

The following diagram illustrates the divergence between upstream accumulation and downstream inhibition.

Caption: AZD5363 binds AKT, blocking downstream signaling while protecting AKT from dephosphorylation, causing p-AKT accumulation.

Experimental Design & Controls

To validate AZD5363 activity, you must design the experiment to capture both the target engagement (p-AKT increase) and functional inhibition (substrate decrease).

| Parameter | Recommendation | Rationale |

| Dose Range | 0.01 µM – 10 µM | AZD5363 cellular IC50 is typically ~0.3–0.8 µM.[1] Hyperphosphorylation is dose-dependent. |

| Time Points | 1h, 2h, 4h, 24h | Hyperphosphorylation is rapid (peaks ~2h). Downstream inhibition (e.g., p-S6) may lag slightly. |

| Positive Control | Insulin or IGF-1 stimulation | Ensures the pathway is active and capable of modulation. |

| Negative Control | MK-2206 (Allosteric Inhibitor) | MK-2206 will decrease p-AKT, serving as a contrast to AZD5363's mechanism. |

| Primary Readouts | p-PRAS40 (T246) , p-GSK3β (S9) | These are direct substrates of AKT. Their phosphorylation must decrease. |

| Secondary Readout | p-AKT (S473), p-AKT (T308) | Expect these to INCREASE or remain high. |

Validated Protocol: Western Blotting

A. Lysis Buffer Preparation (Critical)

Phosphatases are robust enzymes. Once cells are lysed, they will rapidly strip phosphates from AKT unless inhibited, potentially masking the hyperphosphorylation effect.

Recommended Buffer: Modified RIPA Buffer

-

50 mM Tris-HCl (pH 7.4)

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium Deoxycholate

-

0.1% SDS

Add Fresh Immediately Before Use:

-

Protease Inhibitors: 1x Cocktail (e.g., Aprotinin, Leupeptin)

-

Phosphatase Inhibitor 1: 10 mM Sodium Fluoride (NaF) – General S/T phosphatase inhibitor

-

Phosphatase Inhibitor 2: 1 mM Sodium Orthovanadate (Na3VO4) – Tyrosine phosphatase inhibitor

-

Phosphatase Inhibitor 3: 10 mM β-Glycerophosphate

B. Sample Processing Workflow

Caption: Critical workflow emphasizing temperature control to preserve phosphorylation states.

C. Electrophoresis & Transfer[4][5]

-

Load: 20–40 µg of total protein per lane.

-

Gel: 4-12% Bis-Tris gradient gel (AKT is ~60 kDa; p-S6 is ~32 kDa).

-

Transfer: PVDF membrane (0.45 µm). Wet transfer is preferred for phospho-proteins (100V, 60-90 mins, cold room).

D. Immunoblotting[1][2][4][5][6][7]

-

Blocking: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20).

-

Note: Do not use non-fat dry milk for phospho-antibodies; casein in milk can interfere with phospho-specific detection.

-

-

Primary Antibody Incubation: Overnight at 4°C with gentle agitation.

-

Anti-p-AKT (S473): 1:1000 dilution in 5% BSA/TBST.

-

Anti-p-PRAS40 (T246): 1:1000 dilution in 5% BSA/TBST.

-

-

Washing: 3 x 10 mins in TBST (vigorous agitation).

Data Interpretation & Expected Results

When reviewing your blot, compare the AZD5363 lanes to the Vehicle (DMSO) lanes.

| Target | Expected Change (AZD5363) | Interpretation |

| p-AKT (S473) | INCREASE (↑) | Target Engagement: The drug has bound AKT, protecting it from phosphatases. |

| p-AKT (T308) | INCREASE (↑) | Target Engagement: Similar stabilization mechanism. |

| Total AKT | No Change (↔) | Drug does not degrade the protein (unless using PROTAC variants). |

| p-PRAS40 (T246) | DECREASE (↓) | Efficacy: Downstream signaling is successfully blocked. |

| p-S6 (S235/236) | DECREASE (↓) | Efficacy: mTORC1/S6K axis is inhibited. |

| p-GSK3β (S9) | DECREASE (↓) | Efficacy: Glycogen synthase kinase pathway blocked. |

Troubleshooting

Issue: No increase in p-AKT observed after treatment.

-

Cause 1:Lysis Warm-up. If samples warmed up during lysis, phosphatases may have stripped the phosphate groups despite the drug.

-

Cause 2:[2]Insufficient Inhibitors. Ensure Na3VO4 is activated (depolymerized) and fresh.

-

Cause 3:Timepoint. Hyperphosphorylation is most prominent at 1–4 hours. At 24+ hours, feedback loops may alter total protein levels.

Issue: High Background on Phospho-Blots.

-

Solution: Switch blocking agent to 5% BSA. Ensure membrane was not allowed to dry out. Increase Tween-20 to 0.2% in wash steps.

Issue: p-PRAS40 did not decrease.

-

Interpretation: The drug concentration may be insufficient, or the cell line has a resistance mechanism (e.g., drug efflux pumps or alternative pathway activation like MEK/ERK).

References

-

Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background.[1][3] Molecular Cancer Therapeutics. [Link][1]

-

Bio-Rad. Best Practice for Western Blot Detection of Phosphorylation Events.[4] [Link]

Sources

- 1. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD5363 [openinnovation.astrazeneca.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for AZD5363 Dihydrochloride Powder: A Guide for Researchers

Introduction

AZD5363, also known as Capivasertib, is a potent, orally bioavailable, ATP-competitive pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[2] As a key node in this pathway, AKT is a prime target for cancer therapy. AZD5363 has demonstrated significant antitumor activity in preclinical models and is under active clinical investigation.[2]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the proper storage, handling, and use of AZD5363 dihydrochloride powder to ensure experimental integrity and reproducibility. The information presented herein is a synthesis of data from suppliers, peer-reviewed literature, and established best practices for handling potent kinase inhibitors.

Chemical and Physical Properties

A solid understanding of the chemical and physical properties of AZD5363 dihydrochloride is fundamental to its appropriate handling and storage.

| Property | Value | Reference(s) |

| Chemical Name | 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide dihydrochloride | |

| Molecular Formula | C₂₁H₂₅ClN₆O₂ · 2HCl | [3] |

| Molecular Weight | 501.84 g/mol (dihydrochloride salt) | [3] |

| Appearance | Off-white to gray solid | [3] |

| Solubility | - DMSO: ≥ 86 mg/mL (≥ 200.5 mM) - Ethanol: ~20 mg/mL - Water: Insoluble | [4] |

Storage and Stability of AZD5363 Dihydrochloride Powder

Proper storage of the solid powder is crucial for maintaining its long-term integrity and potency.

Recommended Storage Conditions

-

Temperature: Store the solid powder at -20°C for long-term storage.[4]

-

Light: Protect from light.

Stability of Solid Powder

Under the recommended storage conditions, AZD5363 dihydrochloride powder is stable for at least three years .[4]

Preparation and Storage of Stock Solutions

The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo experiment.

Recommended Solvents

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AZD5363.[4] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can reduce the solubility of the compound.[4]

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Acclimatization: Allow the vial of AZD5363 dihydrochloride powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of powder using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.

-

Calculation Example: For 1 mg of AZD5363 dihydrochloride (MW = 501.84 g/mol ), the volume of DMSO required for a 10 mM stock solution is approximately 199.27 µL.

-

-

Solubilization: Vortex or sonicate the solution gently until the powder is completely dissolved. Warming the solution to 37°C for a short period may aid in dissolution.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed, light-protected vials to minimize freeze-thaw cycles.

Storage and Stability of Stock Solutions

The stability of AZD5363 stock solutions is dependent on the storage temperature:

| Storage Temperature | Recommended Storage Duration | Reference(s) |

| -80°C | Up to 1 year | [4] |

| -20°C | Up to 1 month | [4] |

Note: It is strongly recommended to use freshly prepared stock solutions whenever possible and to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions and In Vitro Applications

Dilution in Aqueous Buffers and Cell Culture Media

For most in vitro assays, the DMSO stock solution is serially diluted into aqueous buffers or cell culture media to achieve the desired final concentration. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Due to the poor aqueous solubility of AZD5363, it is essential to perform dilutions just prior to use and to visually inspect for any signs of precipitation. The stability of AZD5363 in aqueous solutions is limited, and prolonged incubation in aqueous buffers at neutral or alkaline pH may lead to degradation. A forced degradation study has shown that Capivasertib is more susceptible to degradation under alkaline, thermal, peroxide, and acidic conditions.[1]

Stability in Cell Culture Media

While specific stability data in various cell culture media (e.g., DMEM, RPMI-1640) is not extensively published, it is best practice to add the diluted compound to the cell culture plates immediately after preparation. For longer-term experiments, the medium containing AZD5363 should be replaced periodically (e.g., every 24 hours) to maintain a consistent concentration of the active compound.

In Vivo Formulations and Administration

For in vivo studies, AZD5363 is typically administered orally as a suspension or solution. The formulation must be carefully prepared to ensure homogeneity and appropriate bioavailability.

Recommended Vehicle for Oral Gavage

A commonly used vehicle for the oral administration of AZD5363 in preclinical models is a mixture of DMSO and a solubilizing agent such as Kleptose® (hydroxypropyl-β-cyclodextrin) or a combination of PEG 300, Tween 80, and saline.

Example In Vivo Formulation:

-

10% DMSO, 40% PEG 300, 5% Tween 80, and 45% Saline

Protocol for Preparing the In Vivo Formulation:

-

Prepare a concentrated stock solution of AZD5363 in DMSO.

-

In a separate sterile tube, combine the PEG 300 and Tween 80.

-

Slowly add the DMSO stock solution to the PEG 300/Tween 80 mixture while vortexing.

-

Add the saline solution dropwise while continuously mixing to form a clear and homogenous solution.

-

It is recommended to prepare this formulation fresh on the day of administration.

Safety and Handling Precautions

AZD5363 is a potent kinase inhibitor and should be handled with appropriate safety precautions to minimize occupational exposure.

-

Engineering Controls: All handling of the solid powder and concentrated stock solutions should be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves at all times.

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Lab Coat: A dedicated lab coat should be worn.

-

Respiratory Protection: For handling large quantities of powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

-

-

Disposal: Dispose of all waste materials contaminated with AZD5363 in accordance with local, state, and federal regulations for chemical waste.

Signaling Pathway and Experimental Workflow Diagrams

The PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by AZD5363.

Experimental Workflow for In Vitro Studies

Caption: A typical experimental workflow for in vitro studies using AZD5363.

Conclusion

The integrity of experimental outcomes when using potent small molecule inhibitors like AZD5363 dihydrochloride is critically dependent on proper storage and handling. By adhering to the protocols and recommendations outlined in these application notes, researchers can ensure the stability and activity of the compound, leading to more reliable and reproducible results. Always consult the specific product datasheet from your supplier for any lot-specific information.

References

-

Davies BR, Greenwood H, Dudley P, et al. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Mol Cancer Ther. 2012;11(4):873-887. [Link]

-

Hyman DM, Smyth LM, Donoghue MTA, et al. AKT Inhibition in Solid Tumors With AKT1 Mutations. J Clin Oncol. 2017;35(20):2251-2259. [Link]

-

Bhatt T, et al. Development and Validation of a Novel Stability-Indicating Reverse Phase High-Performance Liquid Chromatography Method for the Quantification of Capivasertib in Bulk Drug and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Quality Assurance. 2024;15(2):640-645. [Link]

-

PubChem. Capivasertib. [Link]

-

AstraZeneca. AZD5363. [Link]

-

Hyman DM, et al. AZD5363, a catalytic pan-Akt inhibitor, in Akt1 E17K mutation positive advanced solid tumors. Research Explorer The University of Manchester. [Link]

-

Davies BR, et al. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Mol Cancer Ther. 2012;11(4):873-887. [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

Handling and safety data sheet (SDS) guidelines for Azd 5363 dihydrochloride

Handling, Safety, and Experimental Protocols [1]

Introduction & Mechanism of Action

AZD5363 (Capivasertib) is a potent, selective, ATP-competitive pan-AKT kinase inhibitor with nanomolar potency against AKT1, AKT2, and AKT3 isoforms (IC50 < 10 nM).[2][3] Unlike allosteric inhibitors, AZD5363 binds to the kinase domain of AKT in the active conformation.

Critical Mechanistic Insight: A defining characteristic of AZD5363 treatment is the paradoxical hyperphosphorylation of AKT at regulatory sites (T308 and S473). This occurs because the drug locks the kinase in a conformation that protects these sites from phosphatases (PHLPP1/2 and PP2A), while simultaneously preventing substrate phosphorylation. Researchers must not misinterpret elevated p-AKT levels as pathway activation; efficacy must be validated by measuring downstream substrates (e.g., p-PRAS40, p-GSK3β, p-S6).

Chemical Properties & Identification

Researchers must distinguish between the free base and the dihydrochloride salt to ensure accurate molarity calculations.

| Property | AZD5363 (Free Base) | AZD5363 Dihydrochloride |

| CAS Number | 1143532-39-1 | 1143532-40-4 (salt form) |

| Molecular Formula | C₂₁H₂₅ClN₆O₂ | C₂₁H₂₅ClN₆O₂[1][4] · 2HCl |

| Molecular Weight | 428.92 g/mol | ~501.84 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

| Solubility (DMSO) | ≥ 20 mg/mL (46 mM) | ≥ 50 mg/mL (100 mM) |

| Solubility (Water) | Insoluble | Soluble (up to ~10 mM) |

Safety Data Sheet (SDS) Summary

Signal Word: DANGER AZD5363 is a potent bioactive small molecule. Strict adherence to safety protocols is required to prevent reproductive toxicity and organ damage.

GHS Hazard Classification

| Hazard Code | Hazard Statement | Category |

| H302 | Harmful if swallowed.[1][5][6] | Acute Tox. 4 |

| H360 | May damage fertility or the unborn child. | Repr.[1][5] 1B |

| H373 | May cause damage to organs through prolonged/repeated exposure.[1][6] | STOT RE 2 |

Personal Protective Equipment (PPE)

-

Respiratory: N95/P2 respirator or higher required when handling powder outside a biosafety cabinet.

-

Skin: Nitrile rubber gloves (min thickness 0.11mm). Double gloving recommended for stock preparation.

-

Eyes: Chemical safety goggles.

First Aid Measures

-

Inhalation: Move to fresh air. Artificial respiration if breathing stops.[7] Consult a physician immediately.

-

Skin Contact: Wash immediately with soap and plenty of water.[7] Remove contaminated clothing.[7][8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

Storage & Stability

-

Solid Powder: Store at -20°C . Stable for 2-3 years if desiccated and protected from light.

-

Stock Solution (DMSO): Store at -80°C in single-use aliquots.

Preparation Protocols

Stock Solution Preparation (10 mM)

Calculations below assume the Free Base (MW 428.92). Adjust mass if using Dihydrochloride (MW 501.84).

-

Weigh 4.29 mg of AZD5363 powder.

-

Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath at room temperature for 5-10 minutes until completely dissolved.

-

Aliquot into 50 µL volumes in light-protective tubes and store at -80°C.

In Vivo Formulation (Oral Gavage)

Preferred Vehicle: 10% DMSO + 25% Kleptose HPB (Hydroxypropyl-β-cyclodextrin) in water. Alternative Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

Protocol for Alternative Vehicle (10 mg/kg dose for 20g mouse):

-

Dissolve AZD5363 in 100% DMSO to create a high-concentration concentrate (e.g., 50 mg/mL).

-

Add PEG300 (40% of final vol) and vortex.

-

Add Tween-80 (5% of final vol) and vortex.

-

Slowly add Saline (45% of final vol) while vortexing.

-

Note: Always add aqueous components last to prevent precipitation.

-

QC: Solution should be clear. If cloudy, sonicate at 37°C.

-

Application Protocols

Cell Viability Assay (IC50 Determination)

Objective: Determine potency in cancer cell lines (e.g., BT474, MCF-7).

-

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Prepare serial dilutions of AZD5363 in culture medium.

-

Range: 10 µM down to 1 nM (1:3 or 1:10 dilution series).

-

DMSO Control: Ensure final DMSO concentration is <0.1% in all wells.

-

-

Incubation: Incubate cells with drug for 72 - 96 hours .

-

Readout: Add CCK-8 or CellTiter-Glo reagent. Measure absorbance/luminescence.

-

Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Western Blotting (Biomarker Validation)

Objective: Confirm pathway inhibition.

-

Treatment Time: 2 to 24 hours.

-

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases are active during lysis).

Target Table:

| Protein | Expected Change with AZD5363 | Mechanistic Reason |